Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II)
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Overview
Description
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) is a coordination compound that features a nickel(II) ion coordinated to two N-salicylidene-2,3,4-trifluoroaniline ligands. This compound is of interest due to its unique structural and electronic properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) typically involves the reaction of nickel(II) salts with N-salicylidene-2,3,4-trifluoroaniline under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic structure.
Reduction: Reduction reactions can alter the oxidation state of the nickel ion, affecting the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the N-salicylidene-2,3,4-trifluoroaniline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction could result in nickel(I) complexes. Substitution reactions yield new coordination compounds with different ligands.
Scientific Research Applications
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, such as polymerization and cross-coupling reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: The compound is utilized in the development of advanced materials, including conductive polymers and electronic devices.
Mechanism of Action
The mechanism by which Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel ion acts as a central metal, providing a site for catalytic activity. The N-salicylidene-2,3,4-trifluoroaniline ligands stabilize the nickel ion and influence its electronic properties, enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Bis(N-salicylidene-2,3,4-trifluoroaniline)-copper(II)
- Bis(N-salicylidene-2,3,4-trifluoroaniline)-zinc(II)
- Bis(N-salicylidene-2,3,4-trifluoroaniline)-cobalt(II)
Uniqueness
Bis(N-salicylidene-2,3,4-trifluoroaniline)-nickel(II) is unique due to its specific coordination environment and the electronic properties imparted by the nickel ion. Compared to similar compounds with different metal centers, it exhibits distinct catalytic activity and stability, making it particularly valuable in certain applications.
Properties
IUPAC Name |
nickel;2-[(2,3,4-trifluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H8F3NO.Ni/c2*14-9-5-6-10(13(16)12(9)15)17-7-8-3-1-2-4-11(8)18;/h2*1-7,18H; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKINZEVQNRGXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C(=C(C=C2)F)F)F)O.C1=CC=C(C(=C1)C=NC2=C(C(=C(C=C2)F)F)F)O.[Ni] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2NiO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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